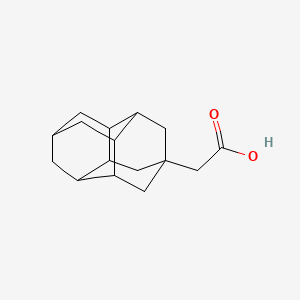![molecular formula C15H20O3 B14323115 [3-(4-Methoxyphenyl)cyclohexyl]acetic acid CAS No. 111946-23-7](/img/structure/B14323115.png)
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Methoxyphenyl)cyclohexyl]acetic acid: is an organic compound that features a cyclohexyl ring substituted with a methoxyphenyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)cyclohexyl]acetic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzene with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the intermediate 3-(4-methoxyphenyl)cyclohexanone.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to form 3-(4-methoxyphenyl)cyclohexanol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing anti-inflammatory or analgesic agents.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which [3-(4-Methoxyphenyl)cyclohexyl]acetic acid exerts its effects involves interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.
類似化合物との比較
- [3-(4-Methylphenyl)cyclohexyl]acetic acid
- [3-(4-Isopropylphenyl)cyclohexyl]acetic acid
- [3-(4-Chlorophenyl)cyclohexyl]acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, methyl, isopropyl, chloro) can significantly alter the compound’s reactivity and interaction with biological targets.
- Unique Properties: [3-(4-Methoxyphenyl)cyclohexyl]acetic acid’s methoxy group provides unique electronic and steric effects, making it distinct in terms of its chemical behavior and potential applications.
特性
CAS番号 |
111946-23-7 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
2-[3-(4-methoxyphenyl)cyclohexyl]acetic acid |
InChI |
InChI=1S/C15H20O3/c1-18-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15(16)17/h5-8,11,13H,2-4,9-10H2,1H3,(H,16,17) |
InChIキー |
ATOJJGJTWYSPGT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2CCCC(C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
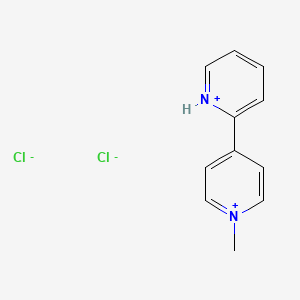
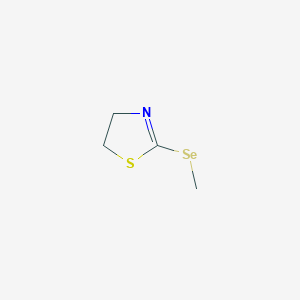
![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
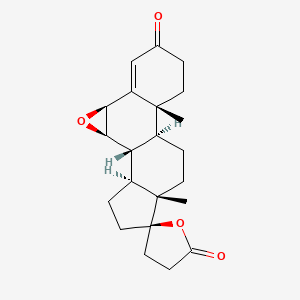
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


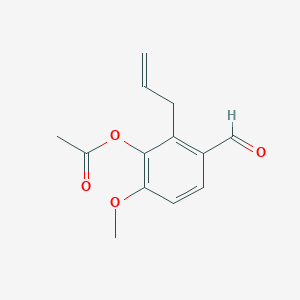

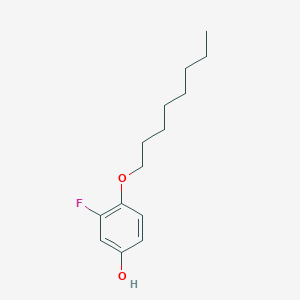
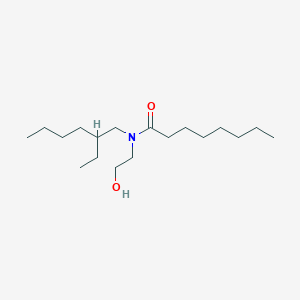
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
